2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4-piperidin-1-ylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(23-16-7-9-17(10-8-16)25-12-2-1-3-13-25)21-19-5-4-6-20(19)24-26(21)18-11-14-30(28,29)15-18/h7-10,18H,1-6,11-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAWWZAEJGKBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C4CCCC4=NN3C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a tetrahydrothiophene moiety and a piperidine ring, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic uses.
Structural Overview
The molecular formula of the compound is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 368.48 g/mol. The compound features several functional groups that are known to influence biological activity:
| Structural Feature | Description |
|---|---|
| Tetrahydrothiophene | A sulfur-containing heterocycle that may enhance bioactivity. |
| Piperidine | A nitrogen-containing ring that is often involved in drug interactions. |
| Pyrazole | A five-membered ring contributing to various pharmacological effects. |
| Carboxamide | A functional group linked to bioactivity modulation. |
Anticancer Properties
Research indicates that compounds similar to the target molecule exhibit significant anticancer activities. For instance, studies on pyrazole derivatives have shown potent antiproliferative effects against various cancer cell lines. The compound's structural components may enhance its ability to inhibit tumor growth by inducing apoptosis through caspase activation pathways.
Case Study:
In one study, pyrazole analogs demonstrated IC₅₀ values ranging from 0.26 μM to 39.70 μM against MCF7 breast cancer cells, indicating strong cytotoxic effects attributed to their ability to modulate caspase activity and induce cell cycle arrest .
Anti-inflammatory Effects
The presence of the tetrahydrothiophene moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings:
A review highlighted that pyrazole derivatives could exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing nitric oxide production in macrophages . This suggests that the compound may also possess similar mechanisms of action.
Pharmacological Mechanisms
The pharmacological activity of this compound can be attributed to various mechanisms:
- Caspase Activation: Induction of apoptosis through the caspase pathway.
- Enzyme Inhibition: Potential inhibition of COX enzymes and other metabolic pathways relevant in inflammation and cancer.
- Receptor Interactions: The piperidine ring may facilitate interactions with neurotransmitter receptors or other biological targets affecting central nervous system functions.
Comparative Analysis with Related Compounds
| Compound | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| Pyrazole Derivative 1 | Antiproliferative against MCF7 | 39.70 |
| Pyrazole Derivative 2 | Anti-inflammatory (COX inhibition) | Not specified |
| Sulfonamide Analog | Antimicrobial (folic acid synthesis inhibition) | Not specified |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures to 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibit significant anti-inflammatory effects. The presence of the tetrahydrothiophene unit is thought to enhance this activity by modulating inflammatory pathways.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Inhibition of Enzymatic Activity
The compound is believed to inhibit specific enzymes involved in inflammatory and metabolic pathways. For instance, its structural analogs have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome conditions such as obesity and type 2 diabetes .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies reveal that the compound can form significant interactions with active sites of enzymes through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological efficacy .
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the piperidine and cyclopenta[c]pyrazole moieties.
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times .
Case Studies
A number of case studies have focused on the pharmacological evaluation of similar compounds:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and bioavailability.
Mechanism & Conditions
-
Acidic Hydrolysis : Prolonged reflux with concentrated HCl cleaves the amide bond, generating a carboxylic acid and releasing the amine component (e.g., 4-(piperidin-1-yl)aniline).
-
Basic Hydrolysis : Heating with aqueous NaOH produces a carboxylate salt, which can be acidified to isolate the free acid.
Key Considerations
-
The electron-withdrawing sulfone group in the tetrahydrothiophene ring may accelerate hydrolysis by polarizing the amide bond.
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Steric hindrance from the bulky cyclopenta[c]pyrazole system could moderate reaction rates.
Functionalization via Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic substitution at positions activated by the fused cyclopentane system.
Regioselectivity : The fused cyclopenta ring directs substitution to the pyrazole’s C-4 position due to increased electron density from conjugation .
Palladium-Catalyzed C–H Activation
The pyrazole and phenyl rings may undergo direct functionalization via transition metal-catalyzed C–H bond activation, enabling site-selective derivatization without pre-functionalization.
Example Reaction
-
Arylation : Using Pd(OAc)₂ as a catalyst, aryl iodides, and hexafluoroisopropanol (HFIP) as a solvent, the pyrazole ring undergoes arylation at the C-5 position .
Mechanism
-
Oxidative palladation forms a Pd(II) intermediate, followed by transmetalation with the aryl iodide and reductive elimination to yield the arylated product.
Reduction of the Sulfone Group
While sulfones are generally stable, strong reducing agents like LiAlH₄ may reduce the sulfone to a thioether under rigorous conditions.
Reaction Pathway
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Reduction : LiAlH₄ in anhydrous THF converts the sulfone (–SO₂–) to a sulfide (–S–).
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Product : 2-(Tetrahydrothiophen-3-yl)-substituted derivative.
Challenges
-
Harsh conditions may degrade other functional groups (e.g., the carboxamide).
Nucleophilic Acyl Substitution at the Amide
The carboxamide group can participate in nucleophilic substitution, particularly when activated.
Example Reaction
-
Aminolysis : Reaction with primary amines (e.g., methylamine) under acidic catalysis replaces the piperidinylphenyl group with a new amine, forming a urea derivative.
Limitations
-
Low reactivity compared to acyl chlorides necessitates elevated temperatures or catalysts.
Piperidine Nitrogen Reactivity
The piperidine moiety, though sterically shielded, may undergo:
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Protonation : Forms a water-soluble ammonium salt in acidic media.
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Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, though steric hindrance may limit efficiency.
Research Implications
The compound’s multifunctional design enables tailored modifications for medicinal chemistry applications, such as enhancing binding affinity or modulating solubility. Further experimental validation is required to quantify reaction efficiencies and optimize conditions for synthetic utility .
Preparation Methods
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, cyclopentenone | Ethanol | Reflux (80°C) | 65–75 |
| Functionalization | Methyl chlorooxoacetate | THF | 0°C to RT | 70 |
The carboxamide group at position 3 is introduced via nucleophilic acyl substitution using chlorooxoacetate esters followed by amidation with ammonium hydroxide.
Preparation of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through oxidation of tetrahydrothiophene derivatives. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C achieves selective sulfone formation. Subsequent functionalization at the 3-position involves mesylation or tosylation to generate a leaving group for coupling reactions.
Oxidation and Mesylation Protocol
- Oxidation : Tetrahydrothiophene (1 eq) is treated with 30% H₂O₂ (2 eq) in CH₂Cl₂ at 25°C for 12 h.
- Mesylation : The resulting 1,1-dioxidotetrahydrothiophen-3-ol reacts with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in acetonitrile at 0°C.
This yields 1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate, a key intermediate for nucleophilic substitution.
Synthesis of the N-(4-(Piperidin-1-yl)phenyl) Substituent
The N-(4-(piperidin-1-yl)phenyl) group is prepared via Ullmann-type coupling or reductive amination. A patent by describes a two-step coupling of resorcinol with tert-butyl 4-oxopiperidine-1-carboxylate under basic conditions (NaOH in methanol), followed by hydrogenation over Pd/C to deprotect the piperidine ring.
Coupling and Deprotection
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Resorcinol, tert-butyl 4-oxopiperidine-1-carboxylate | NaOH, MeOH, RT | tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate |
| 2 | H₂ (5 bar), Pd/C, acetic acid | 50°C, 12 h | 4-Piperidin-4-ylbenzene-1,3-diol |
The amine is then acylated using chloroacetyl chloride or similar reagents to introduce the carboxamide linkage.
Coupling Strategies for Final Assembly
The final assembly involves conjugating the three components through sequential nucleophilic substitutions and amide couplings.
Stepwise Assembly
- Pyrazole-Thiophene Coupling : The mesylated thiophene dioxide reacts with the tetrahydrocyclopenta[c]pyrazole carboxamide via SN2 displacement in DMF at 60°C.
- Piperidine-Phenyl Attachment : The intermediate undergoes Buchwald-Hartwig amination with 4-iodophenyl piperidine using Pd(OAc)₂ and Xantphos in toluene.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what analytical methods validate its purity?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
- Cyclocondensation of tetrahydrothiophene-3-sulfonamide derivatives with cyclopenta[c]pyrazole precursors.
- Nucleophilic substitution at the pyrazole carboxamide group using 4-(piperidin-1-yl)aniline. Key purification steps include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Structural validation requires:
- 1H/13C NMR to confirm substituent positions (e.g., sulfone protons at δ 3.2–3.6 ppm, pyrazole carboxamide carbonyl at ~170 ppm) .
- HRMS (ESI) for molecular ion verification (e.g., [M+H]+ calculated within 2 ppm accuracy) .
Table 1: Representative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Cyclocondensation | 51–55 | >95% | |
| Carboxamide Formation | 60–65 | >98% |
Q. How is the compound’s solubility profile determined, and what solvent systems are optimal for biological assays?
Methodological Answer: Solubility is assessed via shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). For in vitro assays:
- Use DMSO stock solutions (10 mM) diluted with PBS (final DMSO ≤0.1%) to avoid cytotoxicity.
- For low aqueous solubility (<50 µM), employ β-cyclodextrin complexation or nanoparticle encapsulation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins (e.g., kinase domains) using software like GROMACS. Focus on sulfone and piperidine groups for hydrogen-bonding interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3 for CNS-excluded candidates) .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize reaction conditions (e.g., solvent polarity, catalyst loading) to improve yields .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : ATP concentration variations (1–10 mM) or incubation times.
- Protein Isoforms : Validate target specificity using isoform-selective inhibitors. Reproducibility protocols:
- Standardize assay buffers (e.g., 25 mM HEPES, 10 mM MgCl2).
- Use orthogonal validation (e.g., SPR for binding affinity, Western blot for downstream signaling) .
Q. What strategies are effective for resolving spectral overlaps in NMR characterization of regioisomers?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., tetrahydrothiophene vs. cyclopenta protons) via coupling correlations .
- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon environments.
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts .
Data Contradiction Analysis
Q. Why do synthesis yields vary between 51% and 55% for analogous intermediates (e.g., tetrahydrothiophene derivatives)?
Critical Analysis: Variations arise from:
- Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to purification losses.
- Catalyst Efficiency : Use of Pd(OAc)2 vs. PdCl2 affects cyclocondensation kinetics. Mitigation:
- Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .
Methodological Best Practices
Q. How to design SAR studies for this compound’s piperidine and sulfone moieties?
Methodological Answer:
- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position to probe steric/electronic effects on target binding.
- Sulfone Bioisosteres : Replace sulfone with phosphonate or carbonyl groups to assess metabolic stability.
- In Silico Docking : Use AutoDock Vina to prioritize analogs with improved binding scores (ΔG < -9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
